

A Comparative Analysis of STING Agonist Binding Affinities: Benchmarking Against UpApU

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Compound of Interest		
Compound Name:	UpApU	
Cat. No.:	B1227553	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinity of various cyclic dinucleotides (CDNs) and other agonists to the Stimulator of Interferon Genes (STING) protein. While the primary focus is to contextualize the binding affinity of the cyclic dinucleotide **UpApU**, a comprehensive search of publicly available scientific literature and databases did not yield a specific equilibrium dissociation constant (Kd) for the interaction between **UpApU** and the STING protein.

Therefore, this document serves as a valuable resource by:

- Presenting the binding affinities of well-characterized natural and synthetic STING agonists,
 which can serve as a benchmark for future studies on UpApU.
- Detailing the standardized experimental protocols used to determine these binding affinities, providing a methodological framework for the evaluation of novel STING agonists like UpApU.
- Illustrating the key signaling pathways and experimental workflows relevant to STING activation and its characterization.

The STING Signaling Pathway: A Visual Overview



The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells. Activation of this pathway leads to the production of type I interferons and other pro-inflammatory cytokines, initiating a robust anti-pathogen and anti-tumor immune response.



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Figure 1. The cGAS-STING signaling pathway.

Comparative Binding Affinities of STING Agonists

The binding affinity of a ligand to its receptor is a critical parameter in drug development, as it often correlates with the potency of the compound. The equilibrium dissociation constant (Kd) is the most common measure of binding affinity, with a lower Kd value indicating a higher binding affinity. The following table summarizes the Kd values for several well-characterized STING agonists.

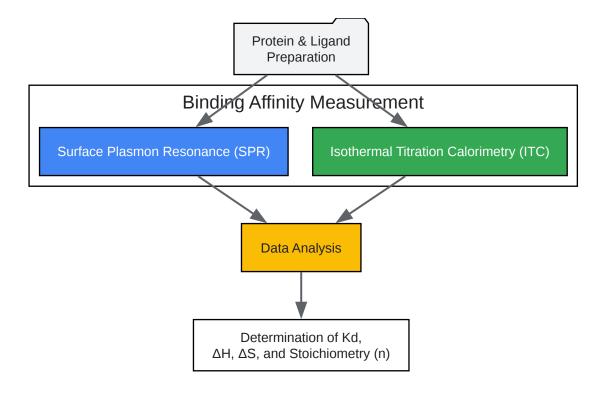


Agonist	Human STING Variant	Kd	Method	Reference
UpApU	Not Specified	Data not available in searched literature	-	-
2'3'-cGAMP	Wild Type (R232)	3.79 nM - 9.23 nM	ITC, SPR	[1][2]
c-di-GMP	Wild Type	2.4 μM - 5 μM	ITC	[3]
c-di-AMP	Wild Type	Lower affinity than c-di-GMP	Competition Assays	[3]
ADU-S100 (MIW815)	Not Specified	Binds to human and mouse STING	Cellular Assays	
SNX281	Not Specified	Potent systemic STING agonist	Cellular Assays	

Experimental Protocols for Determining Binding Affinity

The binding affinity of ligands to the STING protein is typically determined using biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). These methods provide quantitative data on the strength and thermodynamics of the interaction.





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